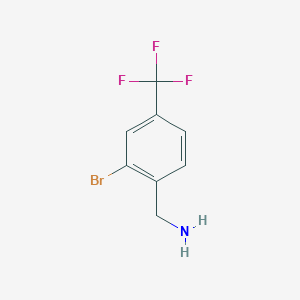
5-(三氟甲硫基)吲哚-2,3-二酮
描述
5-(Trifluoromethylthio)indoline-2,3-dione is an organic compound with the molecular formula C9H4F3NO2S . It has an average mass of 247.194 Da and a monoisotopic mass of 246.991486 Da .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethylthio)indoline-2,3-dione consists of a benzene ring fused with a five-membered nitrogenous ring . The trifluoromethylthio group is attached to the 5-position of the indoline ring .科学研究应用
合成和分子相互作用
已合成5-(三氟甲硫基)吲哚-2,3-二酮衍生物,并分析了它们的晶体结构和分子相互作用。这些研究有助于理解这些化合物在各个领域中的结构特性和潜在应用。例如,Kaynak、Özbey和Karalı(2013)合成了与5-(三氟甲硫基)吲哚-2,3-二酮相关的新化合物,分析了它们的晶体结构和分子相互作用 (Kaynak, Özbey, & Karalı, 2013)。
防腐和抗菌性能
吲哚-2,3-二酮,一种密切相关的化合物,已被发现具有显著的防腐和抗菌性能。这些发现表明在材料科学中可能存在应用,特别是在腐蚀抑制和抗微生物处理方面。Miao(2014)讨论了吲哚-2,3-二酮衍生物的防腐和抗菌评估 (Miao, 2014)。
抗癌潜力
芳基噻唑连接的2H-吲哚-2-酮衍生物,包括5-(三氟甲硫基)吲哚-2,3-二酮类似物,已被研究其抗癌潜力。这些化合物显示出作为激酶抑制剂的潜力,这在新癌症治疗的发展中可能至关重要。Shalmali等人(2021)对这些衍生物进行了分子对接和体外抗癌筛选,突出了它们作为VEGFR-2激酶抑制剂的潜力 (Shalmali et al., 2021)。
衍生物的合成
已进行了合成各种5-(三氟甲硫基)吲哚-2,3-二酮衍生物的研究,这些衍生物在制药和材料科学中可能具有多种应用。Liu等人(2016)描述了通过将吲哚-2,3-二酮与二氟甲磷酸甲酯反应合成3-氟烯基-3-三氟甲基-2-氧吲哚酮 (Liu et al., 2016)。
安全和危害
未来方向
The future directions for the study of 5-(Trifluoromethylthio)indoline-2,3-dione and similar compounds are likely to involve further exploration of their potential therapeutic applications. Indoline derivatives are being increasingly studied for their potential in treating various diseases, including cancer, bacterial infections, inflammation, and cardiovascular diseases .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 5-(Trifluoromethylthio)indoline-2,3-dione may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that this compound could potentially affect multiple biochemical pathways .
Result of Action
It has been suggested that some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , indicating that this compound could potentially have a wide range of effects.
生化分析
Biochemical Properties
5-(Trifluoromethylthio)indoline-2,3-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial persister cells and biofilms, demonstrating its potential in combating antibiotic resistance . The nature of these interactions often involves inhibition of biofilm formation and eradication of persister cells, which are typically resistant to traditional antibiotics.
Cellular Effects
The effects of 5-(Trifluoromethylthio)indoline-2,3-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have selective cytotoxic effects against lymphoma cells at submicromolar concentrations . This indicates its potential in targeting specific cell types while sparing others, making it a promising candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5-(Trifluoromethylthio)indoline-2,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit biofilm formation and eradicate persister cells is a result of its interaction with bacterial cell components, disrupting their normal function and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethylthio)indoline-2,3-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity against target cells
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethylthio)indoline-2,3-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and optimizing the dosage for therapeutic applications is crucial for its safe and effective use.
Metabolic Pathways
5-(Trifluoromethylthio)indoline-2,3-dione is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence its overall efficacy and potential side effects . Detailed studies on its metabolic pathways are essential to fully understand its biochemical behavior.
Transport and Distribution
The transport and distribution of 5-(Trifluoromethylthio)indoline-2,3-dione within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine its accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 5-(Trifluoromethylthio)indoline-2,3-dione affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVFRLMRWDBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



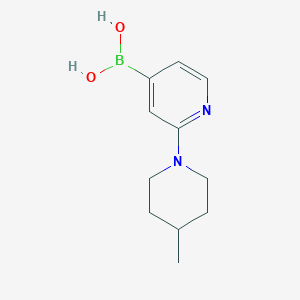
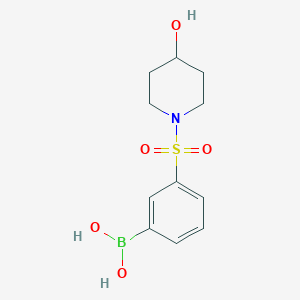
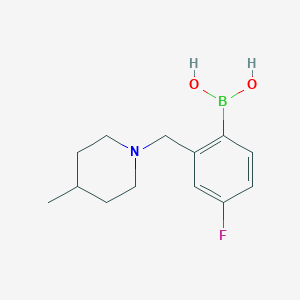


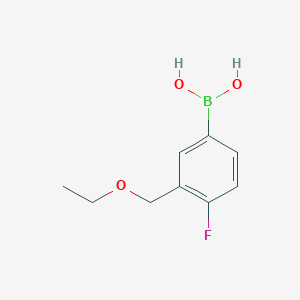
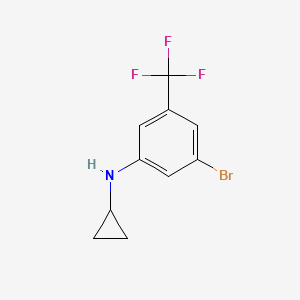
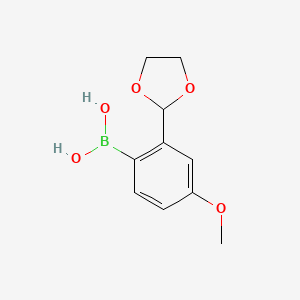
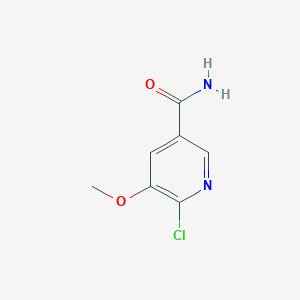
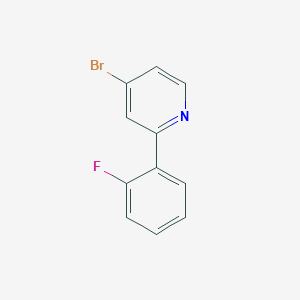

![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)
